N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide
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Overview
Description
N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C18H15N3O4S. This compound features a benzyl group, a nitro group, a pyridinyl group, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide.
Benzylation: The benzyl group is added via a nucleophilic substitution reaction using benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation, and the employment of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like iron powder and hydrochloric acid.
Substitution: The benzyl and pyridinyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron powder and hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted benzenesulfonamides: From nucleophilic substitution reactions.
Scientific Research Applications
N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent due to its structural similarity to sulfonamide antibiotics.
Medicine: Explored for its potential therapeutic effects, particularly in targeting bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of bacterial enzymes. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrobenzenesulfonamide
- N-(2-pyridinyl)benzenesulfonamide
- N-benzylbenzenesulfonamide
Uniqueness
N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and pyridinyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an antibacterial agent.
This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C18H15N3O4S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-benzyl-4-nitro-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H15N3O4S/c22-21(23)16-9-11-17(12-10-16)26(24,25)20(18-8-4-5-13-19-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
YWWAVBJQCYALAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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